1-(4-fluorophenyl)-2-{[5-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
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Overview
Description
1-(4-fluorophenyl)-2-{[5-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features multiple functional groups, including fluorophenyl, oxoethyl, sulfanyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-2-{[5-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic synthesis. The key steps include:
Formation of the triazole rings: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the sulfanyl groups: This step involves the reaction of thiols with the triazole intermediates.
Attachment of the fluorophenyl and oxoethyl groups: These groups are introduced through nucleophilic substitution reactions and carbonylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-2-{[5-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It could be used as a probe or tool compound to study biological pathways involving its molecular targets.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-{[5-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
- 1-(4-fluorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
- 1-(4-fluorophenyl)-2-{[5-(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Uniqueness: The uniqueness of 1-(4-fluorophenyl)-2-{[5-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of multiple fluorophenyl and triazolyl groups, along with the sulfanyl linkages, distinguishes it from other similar compounds and may result in distinct properties and applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[[5-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22F2N6O2S2/c33-23-15-11-21(12-16-23)27(41)19-43-31-37-35-29(39(31)25-7-3-1-4-8-25)30-36-38-32(40(30)26-9-5-2-6-10-26)44-20-28(42)22-13-17-24(34)18-14-22/h1-18H,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAGFCBVPGFYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22F2N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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